Tamarixetin 7-O-neohesperidoside
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Overview
Description
Tamarixetin 7-O-neohesperidoside is a flavonoid compound derived from the genus Tamarix, which belongs to the family Tamaricaceae. This compound is known for its significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities . This compound is a glycoside of tamarixetin, which itself is a methylated derivative of quercetin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tamarixetin 7-O-neohesperidoside typically involves the glycosylation of tamarixetin. The process begins with the extraction of tamarixetin from natural sources, followed by its reaction with neohesperidose under specific conditions to form the glycoside. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tamarixetin from plant sources, followed by its chemical modification to form the glycoside. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: Tamarixetin 7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Scientific Research Applications
Tamarixetin 7-O-neohesperidoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is used to study the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.
Industry: It is used in the development of natural health products and dietary supplements
Mechanism of Action
The mechanism of action of Tamarixetin 7-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting the activity of pro-inflammatory enzymes: This leads to a reduction in the production of inflammatory cytokines.
Inducing apoptosis in cancer cells: This involves the activation of caspases and the mitochondrial pathway of apoptosis.
Scavenging free radicals: This antioxidant activity helps protect cells from oxidative damage
Comparison with Similar Compounds
Tamarixetin 7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern and pharmacological properties. Similar compounds include:
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the glycosylation found in this compound.
Isorhamnetin: Another methylated derivative of quercetin with similar biological activities but different glycosylation patterns.
Rhamnocitrin: A flavonoid with similar anti-inflammatory properties but different structural features
Properties
Molecular Formula |
C28H32O16 |
---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
InChI Key |
OINKGVSBWFRFRW-PDDXIVOGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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